molecular formula C11H24O2 B081991 1,1-Dibutoxypropane CAS No. 13002-10-3

1,1-Dibutoxypropane

Cat. No.: B081991
CAS No.: 13002-10-3
M. Wt: 188.31 g/mol
InChI Key: MVRQPLODTYELJC-UHFFFAOYSA-N
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Description

1,1-Dibutoxypropane is an organic compound classified as an acetal, characterized by two butoxy (-OCH₂CH₂CH₂CH₃) groups attached to the same carbon atom of a propane backbone. Acetals like this are commonly synthesized via acid-catalyzed reactions between alcohols and aldehydes or ketones, serving as protective groups for carbonyl functionalities in organic synthesis .

Key characteristics of acetals include:

  • Stability: Resistance to nucleophilic and basic conditions due to the absence of reactive carbonyl groups.
  • Solubility: Moderate solubility in organic solvents, influenced by the alkyl chain length.
  • Applications: Solvents, intermediates in pharmaceutical synthesis, and stabilizing agents.

Properties

CAS No.

13002-10-3

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1-(1-butoxypropoxy)butane

InChI

InChI=1S/C11H24O2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h11H,4-10H2,1-3H3

InChI Key

MVRQPLODTYELJC-UHFFFAOYSA-N

SMILES

CCCCOC(CC)OCCCC

Canonical SMILES

CCCCOC(CC)OCCCC

Other CAS No.

13002-10-3

Synonyms

1,1-Dibutoxypropane

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties Applications
This compound Not Provided C₁₁H₂₄O₂ 188.31 g/mol Likely high boiling point (>200°C) Solvent, protective group in synthesis
1,2-Dichloropropane 78-88-6 C₃H₆Cl₂ 112.99 g/mol Volatile liquid (BP 96°C), toxic Industrial solvent, pesticide intermediate
1,3-Dibromopropane 109-64-8 C₃H₆Br₂ 201.89 g/mol High density (2.05 g/cm³), reactive Organic synthesis, flame retardants
1,1-Diisobutoxyisobutane Not Provided C₁₃H₂₈O₂ 216.36 g/mol Branched structure, lower volatility Specialty solvents, flavoring agents
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene 58109-34-5 C₄H₂F₆O 180.05 g/mol Fluorinated, gas-phase reactivity Pharmaceutical intermediate

Functional Group Analysis

  • Acetals vs. Halogenated Compounds :
    this compound’s ether-like oxygen atoms contrast sharply with halogenated analogs like 1,2-dichloropropane. Halogenated propanes exhibit higher reactivity in substitution reactions (e.g., SN2 mechanisms) and greater toxicity . Acetals, however, are more stable under basic conditions and serve as inert solvents or protecting groups.

  • Fluorinated Derivatives: Fluorinated compounds like Sevoflurane Related Compound A exhibit unique properties such as high electronegativity and thermal stability, making them valuable in pharmaceuticals but distinct from non-fluorinated acetals .

Reactivity and Stability

  • Hydrolysis Sensitivity :
    Acetals like this compound hydrolyze in acidic conditions to regenerate carbonyl compounds, whereas halogenated propanes undergo dehydrohalogenation or nucleophilic substitution .
  • Thermal Stability : Branched acetals (e.g., 1,1-Diisobutoxyisobutane) and fluorinated derivatives generally exhibit higher thermal stability compared to linear analogs due to increased steric protection or strong C-F bonds .

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